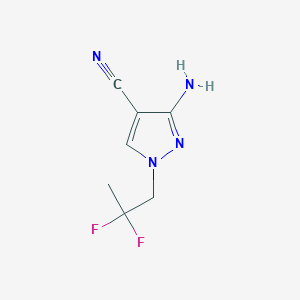

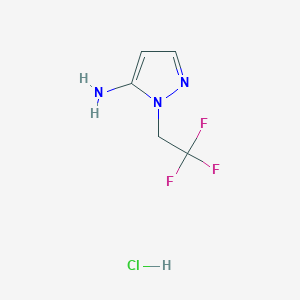

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C7H8F2N4 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H8F2N4/c1-7(8,9)4-13-3-5(2-10)6(11)12-13 . This indicates that the molecule contains a pyrazole ring with an amino group at the 3-position and a carbonitrile group at the 4-position .Wissenschaftliche Forschungsanwendungen

Electronic and Spectral Properties

A study on the electronic properties of a fluoropyrazolecarbonitrile derivative has demonstrated its interaction with fullerene molecules, highlighting potential applications in materials science. The research found that the compound showed enhanced Raman activity upon adsorption with fullerene, indicating its utility in developing new materials with improved spectral properties (Biointerface Research in Applied Chemistry, 2022).

Corrosion Inhibition

Another significant application is in corrosion inhibition. Research on heterocyclic derivatives, including pyrazolecarbonitriles, showed their efficacy as corrosion inhibitors for steel surfaces in acidic environments. These compounds were found to improve corrosion resistance, which is crucial for extending the lifespan of metal components in industrial applications (Journal of Bio- and Tribo-Corrosion, 2020).

Antimicrobial Activity

The antimicrobial activity of novel Schiff bases derived from pyrazolecarbonitriles has also been documented. These compounds exhibited significant effectiveness against various microbial strains, suggesting their potential in developing new antimicrobial agents (Heliyon, 2019).

Crop Protection

In agriculture, pyrazolecarbonitriles have been identified as key intermediates in the synthesis of compounds for crop protection. Their selectivity and efficiency in producing desired products make them valuable in developing pesticides and herbicides (Advances in Chemical Engineering and Science, 2015).

Photovoltaic Applications

Furthermore, derivatives of pyrazolecarbonitriles have been explored for their photovoltaic properties. The research on these compounds suggests potential applications in organic–inorganic photodiode fabrication, a promising area for renewable energy technologies (Synthetic Metals, 2016).

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to interact with various receptors or enzymes, such as p38mapk, and different kinases .

Mode of Action

Pyrazole derivatives are known for their diverse biological and pharmacological activities . They can interact with their targets, leading to changes in the biochemical processes of the cell.

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways due to their interaction with different enzymes and receptors .

Result of Action

Pyrazole derivatives have been associated with various biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiparasitic, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Eigenschaften

IUPAC Name |

3-amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N4/c1-7(8,9)4-13-3-5(2-10)6(11)12-13/h3H,4H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNXOIGNTMSCBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C(=N1)N)C#N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)

![N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2944765.png)

![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)

![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2944772.png)

![Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2944776.png)

![3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2944777.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)